4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid
Overview
Description
4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine core. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide or potassium cyanide.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzothiadiazine intermediate with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzothiadiazine or benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, methyl iodide for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.
Other Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents, such as 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)phenol or 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)aniline.
Uniqueness
This compound is unique due to its combination of a cyano group, a methyl group, and a benzoic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-cyano-6-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c1-10-2-7-13-14(8-10)24(22,23)15(9-17)18-19(13)12-5-3-11(4-6-12)16(20)21/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOOJYITPGAKSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C(S2(=O)=O)C#N)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139592 | |
Record name | Benzoic acid, 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1710661-66-7 | |
Record name | Benzoic acid, 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1710661-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.